3-Oxo-4-aza-5I<<-androstan-17EC-carboxylic Acid
Description
3-Oxo-4-aza-5α/5-androstene-17β-carboxylic acid is a steroidal derivative characterized by:
- Core structure: A modified androstane backbone with a ketone group at position 3, a nitrogen atom replacing carbon at position 4 (aza substitution), and a carboxylic acid at position 17β .
- Key variants: 3-Oxo-4-aza-5-androstene-17β-carboxylic acid (CAS 103335-54-2): Contains a double bond at the 5-position (Δ⁵), molecular formula C₁₉H₂₇NO₃, molecular weight 317.42 g/mol . 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid (CAS 103335-55-3): Fully saturated at the 5-position (5α), molecular formula C₁₉H₂₉NO₃, molecular weight 319.44 g/mol .
- Applications: Critical intermediate in synthesizing 5α-reductase inhibitors like finasteride and dutasteride, which treat benign prostatic hyperplasia (BPH) and androgenetic alopecia .
Properties
IUPAC Name |
9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXIPHMGYJXKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with a steroidal precursor, such as cholesterol or a related compound.
Formation of 5-alpha-androst-3-one: The precursor undergoes a series of reactions, including oxidation and cyclization, to form 5-alpha-androst-3-one.
Introduction of the Aza Group: The 4-position carbon atom in the steroid ring is replaced by a nitrogen atom through a substitution reaction, forming 3-oxo-4-iminoandrost-5-en.
Industrial Production Methods
Industrial production of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The nitrogen atom in the aza group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents like methanol, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various chemical pathways, often involving multi-step processes that convert simpler steroid precursors into more complex azasteroids. A notable synthesis method involves the selective oxidation of specific steroid derivatives, which leads to the formation of 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid as a key intermediate for further modifications .
Chemical Structure:
- Molecular Formula: C19H27NO3
- Molecular Weight: 317.43 g/mol
- CAS Number: 103335-54-2
Pharmacological Applications
The primary application of 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid lies in its role as an intermediate for synthesizing 5α-reductase inhibitors. These inhibitors are crucial in treating conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia. The compound specifically inhibits the enzyme type II 5α-reductase, which converts testosterone into the more potent androgen dihydrotestosterone (DHT) .
Key Drugs Derived from 3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid:
| Drug Name | Mechanism of Action | Indications |
|---|---|---|
| Finasteride | Inhibits 5α-reductase, reducing DHT levels | BPH, male pattern baldness |
| Dutasteride | Dual inhibitor of both type I and II 5α-reductase | BPH |
Case Study 1: Synthesis of Potent Inhibitors
A study demonstrated the synthesis of several derivatives from 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid, leading to compounds with enhanced inhibitory activity against 5α-reductase. The synthesis involved a novel one-step lactam formation which streamlined the process and improved yields .
Case Study 2: Toxicological Assessments
Research has also focused on evaluating the toxicity profiles of these compounds. A comprehensive study indicated that while many derivatives exhibit potent biological activity, their safety profiles vary significantly, necessitating careful evaluation during drug development .
Future Directions in Research
The ongoing research aims to explore:
- Structural Modifications: Investigating how different substituents on the azasteroid framework can enhance selectivity and potency against specific steroid enzymes.
- Broadening Applications: Evaluating potential uses beyond androgen-related conditions, such as anti-cancer properties or metabolic syndrome interventions.
Mechanism of Action
The mechanism of action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid involves its interaction with 5-alpha-reductase enzymes. These enzymes are responsible for converting testosterone to dihydrotestosterone (DHT), a potent androgen . By inhibiting these enzymes, the compound reduces the levels of DHT, thereby alleviating conditions like benign prostatic hyperplasia .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below highlights differences among key analogs:
*Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate
Key observations :
- Δ⁵ vs.
- Functional group modifications : Esterification (e.g., methyl ester) increases lipophilicity, improving membrane permeability, whereas acyl chloride derivatives are reactive intermediates for amide bond formation .
- Hydroxylation : The 11α-hydroxy analog (CAS 7323-96-8) introduces polarity, altering solubility and metabolic stability .
B. Pharmacological Activity
- 5α-Reductase inhibition : The 4-aza substitution enhances binding to the enzyme’s active site by mimicking the transition state of testosterone conversion to dihydrotestosterone (DHT) .
- Impact of saturation : The 5α-androstane analog (CAS 103335-55-3) shows higher metabolic stability than the Δ⁵ variant due to reduced susceptibility to oxidation .
- Ester vs. acid : Methyl esters exhibit prolonged half-lives in vivo but require hydrolysis to the active carboxylic acid form .
Biological Activity
3-Oxo-4-aza-5α-androstane-17β-carboxylic acid, commonly referred to as an azasteroid, is a synthetic compound that has garnered attention in pharmaceutical research due to its biological activities, particularly as an inhibitor of the enzyme 5α-reductase. This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), which is implicated in various androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.
The compound has the following chemical structure and properties:
- IUPAC Name : (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid
- Molecular Formula : C19H29NO3
- Molecular Weight : 317.43 g/mol
- Purity : >98% (HPLC) .
The primary mechanism of action for 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid is its role as a selective inhibitor of 5α-reductase . This inhibition reduces levels of DHT, which can alleviate symptoms associated with conditions like BPH and hair loss. The azasteroid structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity .
Inhibition of 5α-reductase
Research indicates that compounds like 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid exhibit strong inhibitory activity against both Type I and Type II isoforms of 5α-reductase. This dual inhibition is beneficial for therapeutic applications in treating androgen-related disorders.
| Compound | Inhibition Type | IC50 (nM) |
|---|---|---|
| 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid | Type I | 50 |
| 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid | Type II | 30 |
Table 1: Inhibition potency of 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid against different isoforms of 5α-reductase .
Clinical Studies
Clinical studies have demonstrated the efficacy of azasteroids in reducing prostate volume and improving urinary flow rates in men with BPH. For instance, a study involving dutasteride (a related compound) showed significant improvements in symptoms compared to placebo groups over a period of six months .
Safety and Toxicology
The safety profile of azasteroids has been evaluated in various preclinical studies. While generally well-tolerated, some side effects reported include:
- Decreased libido
- Erectile dysfunction
- Gynecomastia
These side effects are attributed to the reduction in DHT levels and are consistent with findings from other studies on 5α-reductase inhibitors .
Q & A
Q. What are the standard synthetic routes for preparing 3-oxo-4-aza-5α-androstan-17β-carboxylic acid, and how can reaction conditions be optimized for yield?
The compound is synthesized via hydrogenation of 3-oxo-4-aza-5-androstene-17β-carboxylic acid using PtO₂ as a catalyst under deuterium gas (3 atm) at 60°C, yielding ~90% product . Optimization involves controlling reaction time (48 hours), temperature, and catalyst loading (0.12 g PtO₂ per 0.81 g starting material). Post-reaction purification includes filtration, solvent evaporation, and aqueous washing .
Q. How can researchers confirm the structural integrity of 3-oxo-4-aza-5α-androstan-17β-carboxylic acid derivatives?
Key methods include:
- NMR Spectroscopy : Assign stereochemistry using - and -NMR chemical shifts (e.g., H-18 and H-19 protons in the 0.6–1.2 ppm range) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) stretches .
- Mass Spectrometry : Verify molecular weight (e.g., m/z 392.2464 for C₂₅H₃₂N₂O₂ derivatives) .
Q. What precautions are necessary for handling and storing this compound in laboratory settings?
- Avoid skin/eye contact; use PPE (gloves, goggles).
- Store in a cool, dry place away from ignition sources.
- Electrostatic discharge precautions are critical during transfer .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) be incorporated into 3-oxo-4-aza-5α-androstan-17β-carboxylic acid for metabolic or pharmacokinetic studies?
Deuteration is achieved by stirring the starting material in deuterated solvents (e.g., D₂O) followed by hydrogenation with deuterium gas and PtO₂. This introduces at positions 5 and 6, as demonstrated in the synthesis of 5,6,6-[]finasteride analogs .
Q. What strategies resolve contradictions in synthetic yields when scaling up 3-oxo-4-aza-5α-androstan-17β-carboxylic acid production?
Discrepancies often arise from:
- Catalyst deactivation : Replace PtO₂ with fresh batches to maintain hydrogenation efficiency.
- Solvent purity : Use anhydrous dioxane to prevent side reactions during DDQ-mediated dehydrogenation .
- Byproduct formation : Monitor reaction progress via TLC or HPLC to optimize termination points .
Q. How can researchers profile impurities in 3-oxo-4-aza-5α-androstan-17β-carboxylic acid batches, and what analytical techniques are most effective?
Q. What mechanistic insights explain the role of DDQ in synthesizing 3-oxo-4-aza-androst-1-ene derivatives?
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) acts as a dehydrogenation agent, abstracting hydrogen from the C1 position of the steroidal backbone to form a double bond. This step requires silylation (e.g., BSTFA) to protect the carboxylic acid group during reaction .
Q. How does the steroidal backbone’s stereochemistry influence the biological activity of 3-oxo-4-aza-5α-androstan-17β-carboxylic acid derivatives?
The 5α-androstane configuration enhances binding to steroidogenic enzymes (e.g., 5α-reductase), while the 17β-carboxylic acid group facilitates interactions with catalytic zinc ions. Modifications at C1 (e.g., introducing a double bond) reduce metabolic stability but increase solubility .
Q. What methodologies assess the stability of 3-oxo-4-aza-5α-androstan-17β-carboxylic acid under varying pH and temperature conditions?
Q. How can advanced functionalization (e.g., carboxamide formation) expand the compound’s applicability in drug discovery?
Coupling the 17β-carboxylic acid with amines (e.g., phenylamine) via EDCI/HOBt-mediated reactions generates carboxamide derivatives (e.g., CAS 158522-79-3). These derivatives are screened for enzyme inhibition or receptor binding using SPR or fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
